molecular formula C15H17FN2O B2461696 N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide CAS No. 2411308-92-2

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide

Katalognummer B2461696
CAS-Nummer: 2411308-92-2
Molekulargewicht: 260.312
InChI-Schlüssel: MBYIHXAPHNKXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the key regulatory protein, inhibitor of kappa B kinase (IKK). This modification prevents the activation of IKK, which in turn prevents the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. As a result, the NF-κB transcription factor is sequestered in the cytoplasm and unable to translocate to the nucleus to activate target genes.
Biochemical and Physiological Effects
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In addition, N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing DNA damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit the activity of IKK, and its relatively low toxicity. However, N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has some limitations, including its instability in aqueous solutions and its potential to form adducts with other proteins and molecules.

Zukünftige Richtungen

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has potential for future research in various fields, including cancer, inflammation, and autoimmune disorders. Some future directions for research on N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 include:
1. Optimization of the synthesis method to improve the yield and purity of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082.
2. Development of more stable and effective analogs of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 for therapeutic applications.
3. Investigation of the potential of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 as a combination therapy with other drugs for cancer treatment.
4. Exploration of the role of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 in the regulation of other cellular processes beyond the NF-κB pathway.
5. Investigation of the potential of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 as a therapeutic agent for other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion
N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 is a synthetic small molecule inhibitor of the NF-κB pathway that has potential for therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory and anti-cancer effects, and has shown promise as a potential therapeutic agent. Future research on N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 could lead to the development of more effective and targeted therapies for various diseases.

Synthesemethoden

The synthesis of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 involves the reaction of 5-fluoro-1-methylindole-3-carboxaldehyde with (2-bromoethyl)prop-2-enamide in the presence of a base catalyst. The resulting intermediate is then treated with propargyl bromide to yield the final product. The synthesis method has been optimized to improve the yield and purity of N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 for research purposes.

Wissenschaftliche Forschungsanwendungen

N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins.

Eigenschaften

IUPAC Name

N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-4-15(19)17-10(2)7-11-9-18(3)14-6-5-12(16)8-13(11)14/h4-6,8-10H,1,7H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYIHXAPHNKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=C1C=C(C=C2)F)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.